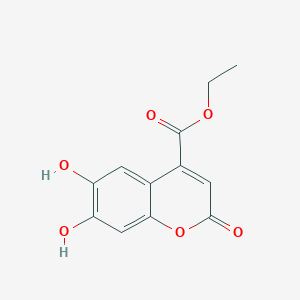

Esculetin-4-carboxylic acid ethyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Esculetin-4-carboxylic acid ethyl ester has been a focus in synthetic chemistry for its potential applications in creating various chemical compounds. For instance, its role in the synthesis of specific naphthyridine derivatives demonstrates its utility in producing compounds with antibacterial properties.Molecular Structure Analysis

The IUPAC name of Esculetin-4-carboxylic acid ethyl ester is ethyl 6,7-dihydroxy-2-oxochromene-4-carboxylate. The InChI key is JNLQJJYMVWQTQR-UHFFFAOYSA-N.Chemical Reactions Analysis

Esculetin-4-carboxylic acid ethyl ester is used to study hydration processes in catalyzed reactions, providing insights into chemical transformations and synthesis.Physical And Chemical Properties Analysis

The molecular weight of Esculetin-4-carboxylic acid ethyl ester is 250.206. As an ester, it is a polar molecule but does not have a hydrogen atom attached directly to an oxygen atom . Therefore, it has a considerably lower boiling point than its isomeric carboxylic acids counterparts .Aplicaciones Científicas De Investigación

Antioxidant Properties

Esculetin, a coumarin compound found in various plants such as Sonchus grandifolius and Aesculus turbinata, exhibits potent antioxidative potential. Its two hydroxyl groups enhance its ability to scavenge free radicals, thereby mitigating oxidative stress. This property makes it valuable in preventing and managing oxidative stress-related conditions, including cancer, diabetes, and fatty liver disease .

Anti-Inflammatory Effects

Esculetin plays a crucial role in modulating inflammatory pathways. By inhibiting NF-κB activation and reducing inflammatory cytokine production, it alleviates conditions like arthritis. In arthritis, esculetin reverses bone and joint deterioration caused by factors like leukotriene B4 synthesis and MAPK pathway activation .

Diabetes Management

The compound’s anti-diabetic action involves regulating glycemic index and influencing abnormal gene functioning. Esculetin contributes to maintaining blood glucose levels and may be a promising therapeutic agent for diabetes management .

Hepatic Disorders

Esculetin inhibits lipid peroxidation by acting on the PI3K/FoxO1 pathway. This property reduces liver fibrosis, making it relevant for hepatic disorders. Additionally, it protects against oxidative stress-induced liver damage .

Cancer Prevention

Esculetin demonstrates a vast array of biological activities, including inhibiting free radical generation and dysregulated transcription factors. While further research is needed, its potential in cancer prevention is intriguing .

Histopathological Benefits

In animal models, esculetin has been shown to reduce oxidative stress-induced liver lesions, characterized by decreased liver cell swelling, reduced leukocyte infiltration, and necrosis .

Novel Derivatives

Researchers are exploring novel esculetin derivatives, expanding the molecular mechanism research and clinical applications. Cortex Fraxini, a natural source of esculetin, is also gaining attention .

Mecanismo De Acción

Esculetin-4-carboxylic acid ethyl ester has been identified as an inhibitor of the SARS 3CL-protease, making it effective against SARS-CoV replication in specific cell lines without cytotoxic effects.

Propiedades

IUPAC Name |

ethyl 6,7-dihydroxy-2-oxochromene-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O6/c1-2-17-12(16)7-4-11(15)18-10-5-9(14)8(13)3-6(7)10/h3-5,13-14H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNLQJJYMVWQTQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=O)OC2=CC(=C(C=C12)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Esculetin-4-carboxylic acid ethyl ester | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-chlorobenzyl)-N-(3-fluoro-4-methylphenyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide](/img/structure/B2537145.png)

![N-(2-aminoethyl)-3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2537151.png)

![Tert-butyl N-(1-formyl-2-bicyclo[2.2.1]heptanyl)carbamate](/img/structure/B2537152.png)

![1-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-3-(2-methylphenyl)-1-(pyridin-2-ylmethyl)thiourea](/img/structure/B2537154.png)

![tert-butyl N-[3-(1,2,5-dithiazepane-5-carbonyl)cyclopentyl]carbamate](/img/structure/B2537160.png)

![3-[Phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid](/img/structure/B2537162.png)

![7-(4-fluorophenyl)-1-methyl-3-(naphthalen-1-ylmethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)